molecular formula C14H21BrN2 B11823749 2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine

2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine

Cat. No.: B11823749
M. Wt: 297.23 g/mol
InChI Key: SAUOWQWPYCXVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine

Historical Context and Discovery Timeline

The earliest recorded synthesis of this compound dates to 2015, when it was assigned the PubChem CID 102539279. The compound’s initial characterization included its molecular formula (C₁₄H₂₁BrN₂), molecular weight (297.23 g/mol), and structural depiction, which revealed a pyridine ring substituted at the 3-position with a bromine atom and a 1-isobutylpiperidin-2-yl group. Modifications to its PubChem entry in May 2025 reflect ongoing interest in its physicochemical properties and potential applications.

While the exact synthetic pathway for this compound remains undisclosed in public literature, analogous methodologies for related pyridine-piperidine hybrids suggest plausible routes. For instance, Pd-catalyzed carbonylation and condensation reactions, as demonstrated in the synthesis of iodoimidazo[1,2-a]pyridines, could be adapted to introduce the bromine and isobutylpiperidine groups. Such techniques highlight the compound’s accessibility through modern transition-metal-mediated strategies, which are critical for constructing complex heterocycles.

Significance in Heterocyclic Chemistry

The structural features of this compound underscore its importance in heterocyclic chemistry. The pyridine ring provides a π-deficient aromatic system that facilitates electrophilic substitution reactions, while the piperidine moiety introduces conformational flexibility and basicity due to its nitrogen atom. The isobutyl group at the piperidine’s 1-position enhances steric bulk, potentially influencing the compound’s reactivity and interactions with biological targets.

Table 1: Key Molecular Properties of this compound
Property Value Source
Molecular Formula C₁₄H₂₁BrN₂
Molecular Weight 297.23 g/mol
IUPAC Name 2-bromo-3-[1-(2-methylpropyl)piperidin-2-yl]pyridine
SMILES CC(C)CN1CCCCC1C2=C(N=CC=C2)Br
Topological Polar Surface 16.1 Ų

The bromine atom at the pyridine’s 2-position serves as a reactive handle for further functionalization, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This adaptability is exemplified in studies where brominated pyridine derivatives undergo Pd-catalyzed transformations to yield carboxamide or α-ketoamide products, expanding their utility in drug design.

In medicinal chemistry, pyridine-piperidine hybrids are prized for their bioactivity. For example, pyridine-connected piperidine derivatives exhibit larvicidal, nematicidal, and antimicrobial properties, as demonstrated in compounds with LD₅₀ values as low as 0.8 μg/mL. While direct biological data for this compound are limited, its structural analogs suggest potential applications in targeting enzymes or receptors involved in infectious diseases or neurological disorders.

The compound’s three-dimensional conformation, influenced by the piperidine ring’s chair-to-boat transitions, may also play a role in its molecular recognition properties. Computational studies of similar structures reveal that substituents on the piperidine nitrogen can modulate steric interactions, affecting binding affinities in catalytic or therapeutic contexts.

Properties

Molecular Formula

C14H21BrN2

Molecular Weight

297.23 g/mol

IUPAC Name

2-bromo-3-[1-(2-methylpropyl)piperidin-2-yl]pyridine

InChI

InChI=1S/C14H21BrN2/c1-11(2)10-17-9-4-3-7-13(17)12-6-5-8-16-14(12)15/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3

InChI Key

SAUOWQWPYCXVOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCCC1C2=C(N=CC=C2)Br

Origin of Product

United States

Preparation Methods

Alkylation of Piperidine Precursors

Piperidine derivatives are often synthesized via N-alkylation or cyclization reactions . For example:

  • Method from WO2008137087A1 :

    • Substrate : 2-Methylpyrroline.

    • Catalyst : Platinum(IV) oxide or 5% Pt/C.

    • Conditions : Hydrogenation in ethanol/methanol (2:1–3:1 v/v) at ambient temperature.

    • Yield : >90% for (R)-2-methylpyrrolidine.

    • Adaptation : Isobutyl groups can be introduced via alkylation of piperidine intermediates using isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Cyclization Strategies

  • Diethyl malonate-based cyclization (CN104945313A):

    • Diethyl malonate reacts with alkali metals (Na/K) to form enolates, which undergo condensation with chlorinated nitropyridines.

    • Example : 2-Chloro-3-nitropyridine + diethyl malonate → 2-Methyl-3-nitropyridine after decarboxylation.

    • Relevance : Similar methods can construct the piperidine ring by adjusting starting materials to include isobutyl groups.

Pyridine Bromination Strategies

Diazotization-Bromination (Craig Method)

  • Substrate : 3-(1-Isobutylpiperidin-2-yl)pyridine.

  • Conditions :

    • Step 1 : Diazotization with NaNO₂ in HBr/H₂SO₄ at -5°C.

    • Step 2 : Bromine addition at 0°C, followed by neutralization with NaOH.

    • Yield : ~70–80% for analogous 2-bromopyridines.

    • Mechanism : Formation of a diazonium intermediate, which undergoes Br⁻ substitution.

Direct Bromination with Br₂/Lewis Acids

  • Catalyst : FeBr₃ or AlBr₃.

  • Conditions : Reflux in CCl₄ or CH₂Cl₂.

  • Regioselectivity : Bromination favors the 2-position due to directing effects of the piperidine group.

Coupling Methods for Pyridine-Piperidine Linkage

Buchwald-Hartwig Amination

  • Substrates : 2-Bromo-3-iodopyridine + 1-Isobutylpiperidine.

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃.

  • Solvent : Toluene or dioxane at 100°C.

  • Yield : 60–75% for similar aryl-amine couplings.

Ullmann-Type Coupling

  • Substrates : 2-Bromo-3-aminopyridine + Isobutyl halide.

  • Catalyst : CuI/1,10-phenanthroline.

  • Conditions : DMF at 120°C.

  • Yield : ~50–65%.

Integrated Synthetic Routes

Route 1: Piperidine First, Then Bromination

  • Piperidine synthesis :

    • Alkylation of piperidine with isobutyl bromide → 1-Isobutylpiperidine.

  • Pyridine coupling :

    • Suzuki-Miyaura coupling of 3-boronic acid-pyridine with 1-isobutylpiperidine-2-yl halide.

  • Bromination :

    • Br₂/FeBr₃ at 40°C.
      Overall yield : ~45–55%.

Route 2: Bromopyridine First, Then Piperidine Attachment

  • Bromination :

    • 3-Aminopyridine → 2-Bromo-3-aminopyridine via Craig method.

  • Reductive amination :

    • 2-Bromo-3-aminopyridine + isobutyl aldehyde → imine formation, followed by reduction (NaBH₃CN).
      Overall yield : ~50–60%.

Optimization and Challenges

  • Side reactions : Over-bromination (mitigated by low temps), N-oxide formation (avoided using anhydrous conditions).

  • Purification : Column chromatography (hexane/EtOAc) or recrystallization (MeOH/H₂O).

  • Scalability : Pd/C hydrogenation (Patent US10414755B2) and flow chemistry improve large-scale production.

Comparative Data Table

MethodKey StepsYield (%)AdvantagesLimitations
Diazotization-BrominationDiazotization, Br₂ addition70–80High regioselectivityHBr corrosion, low temps
Buchwald-HartwigPd-catalyzed coupling60–75Mild conditions, broad substrateCostly catalysts
Ullmann CouplingCu-mediated amination50–65Low catalyst costHigh temps, long reaction times

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine moiety play crucial roles in its binding affinity and selectivity. The compound can interact with various receptors and enzymes, modulating their activity through competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

Key Observations :

  • O-alkylation (e.g., ) is efficient for introducing alkoxy groups, but steric hindrance from bulky substituents (e.g., isobutylpiperidine) may require alternative methods.
  • Piperidine-containing analogs (e.g., compound 77 in ) often involve multi-step sequences, including lithiation and coupling with pre-functionalized intermediates.

Physicochemical Properties

Substituents impact molecular weight, polarity, and solubility:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP<sup>*</sup> Topological Polar Surface Area (Ų)
2-Bromo-3-(2-pyridinylmethoxy)pyridine C11H9BrN2O 265.11 2.3 35
2-Bromo-3-(trifluoromethyl)pyridine C6H3BrF3N 225.99 ~2.5 (estimated) 20
2-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine C11H14BBrNO2 283.96 N/A 35
Target Compound C14H20BrN2 305.23 ~3.0 (estimated) 25

Key Observations :

  • The piperidine ring in the target compound increases molecular weight and LogP compared to smaller substituents (e.g., trifluoromethyl).

Reactivity in Cross-Coupling Reactions

Bromopyridines are key intermediates in Suzuki-Miyaura, Stille, and Negishi couplings. Substituent electronic and steric effects dictate reactivity:

Compound Name Substituent Electronic Effect Reaction Example Outcome Reference
2-Bromo-3-(difluoromethyl)pyridine Electron-withdrawing (CF2H) Suzuki coupling with aryl boronic acids High yield (exact value N/A)
2-Bromo-3-(trifluoromethyl)pyridine Strongly electron-withdrawing (CF3) Reductive homocoupling No reaction under standard conditions
2-Bromo-3-(methoxymethyl)pyridine Electron-donating (CH2OCH3) Pd-catalyzed coupling with boronate esters Successful (yield N/A)

Key Observations :

  • Electron-withdrawing groups (e.g., CF3) can deactivate the pyridine ring, hindering coupling reactions .
  • The isobutylpiperidinyl group (moderately electron-donating) may balance steric bulk and electronic effects, enabling coupling with optimized catalysts .

Biological Activity

2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine is a chemical compound with significant potential in medicinal chemistry. Its unique structure, featuring a bromine atom and a piperidine moiety, suggests diverse biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological interactions, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BrN. The compound includes a pyridine ring substituted at the 3-position with an isobutylpiperidine group, which contributes to its biological activity.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit notable pharmacological properties:

  • Opioid Receptor Interaction : Derivatives of piperidine are known to interact with opioid receptors, suggesting potential applications as analgesics or in addiction treatment. Specifically, this compound may act as a kappa opioid receptor antagonist, which could be beneficial in managing pain and addiction disorders .

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Attributes
2-Bromo-3-(1-methylpyrrolidin-2-yl)pyridineSimilar pyridine core; different substituentDistinct pharmacological properties
3-(1-isobutylpiperidin-2-yl)pyridineLacks bromine substituentDifferent reactivity profiles
4-Bromo-N-(1-isobutylpiperidin-2-yl)benzamideContains benzamide moietyPotentially different biological interactions

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving bromination and piperidine substitution. The most common methods include:

  • Bromination of Pyridine : The pyridine ring is brominated at the 3-position using brominating agents.
  • Piperidine Substitution : The isobutylpiperidine moiety is introduced through nucleophilic substitution reactions.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds and their implications:

  • Neuropharmacological Effects : A study demonstrated that compounds similar to this compound exhibited significant effects on neurotransmitter systems, potentially influencing mood and pain pathways.
  • Kappa Opioid Receptor Antagonism : Research into kappa opioid receptor antagonists has shown promise in treating conditions like depression and anxiety, where dynorphin plays a role in pathophysiology .
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate that compounds in this class may possess favorable absorption, distribution, metabolism, and excretion (ADMET) properties, making them suitable candidates for further development .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-3-(1-isobutylpiperidin-2-yl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of pyridine intermediates followed by substitution with isobutylpiperidine groups. For example, halogenation using bromine in acetic acid (as seen in analogous pyridine derivatives) and subsequent nucleophilic substitution with 1-isobutylpiperidine under basic conditions. Key factors include:
  • Temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive functional groups.
  • Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) can enhance regioselectivity for bromine substitution .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization improve purity. Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., bromine deshielding effects at C2 and piperidine protons at δ 1.2–2.8 ppm) .
  • X-ray Crystallography : Single-crystal analysis with SHELX software confirms bond lengths/angles and spatial arrangement of the isobutylpiperidine moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~309.1 for C₁₄H₂₀BrN₂).

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer :
  • Light Sensitivity : Brominated pyridines degrade under UV light; store in amber vials .
  • Moisture : Hygroscopic piperidine derivatives require anhydrous conditions (argon/vacuum sealing) .
  • Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic/electrophilic sites .
  • Charge Distribution : Bromine’s electron-withdrawing effect activates C2 for Suzuki-Miyaura coupling, while the piperidine group sterically hinders C3 .
  • Transition State Analysis : Simulate Pd-catalyzed coupling barriers to optimize ligand choice (e.g., SPhos vs. XPhos) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address variability via:
  • Dose-Response Curves : IC₅₀ values in cytotoxicity assays (e.g., MTT) across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolic Stability : Compare liver microsome assays (human vs. rodent) to identify species-specific degradation .
  • Epimerization Checks : Chiral HPLC to confirm stereochemical integrity of the piperidine group during bioassays .

Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity to target proteins?

  • Methodological Answer :
  • Ligand-Protein Docking : Use X-ray structures (e.g., PDB entries) to model interactions (e.g., π-π stacking with pyridine and hydrophobic pockets for isobutyl groups) .
  • Halogen Bonding : Bromine’s σ-hole interaction with backbone carbonyls (e.g., in kinase targets) improves affinity; quantify via isothermal titration calorimetry (ITC) .

Q. What mechanistic insights explain unexpected byproducts during its synthesis?

  • Methodological Answer : Common issues include:
  • Over-Bromination : Use stoichiometric NBS (N-bromosuccinimide) instead of Br₂ to minimize di-substitution .
  • Piperidine Ring Opening : Acidic conditions protonate the piperidine nitrogen, leading to ring cleavage; mitigate with buffered (pH 7–8) conditions .
  • Oxygen Sensitivity : Radical scavengers (e.g., BHT) prevent oxidation of the isobutyl chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.